2-Amino-1-(2-bromophenyl)ethanol hydrochloride 2-Amino-1-(2-bromophenyl)ethanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 849928-37-6
VCID: VC3379133
InChI: InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H
SMILES: C1=CC=C(C(=C1)C(CN)O)Br.Cl
Molecular Formula: C8H11BrClNO
Molecular Weight: 252.53 g/mol

2-Amino-1-(2-bromophenyl)ethanol hydrochloride

CAS No.: 849928-37-6

Cat. No.: VC3379133

Molecular Formula: C8H11BrClNO

Molecular Weight: 252.53 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(2-bromophenyl)ethanol hydrochloride - 849928-37-6

Specification

CAS No. 849928-37-6
Molecular Formula C8H11BrClNO
Molecular Weight 252.53 g/mol
IUPAC Name 2-amino-1-(2-bromophenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H
Standard InChI Key ISHCGEXTDYAMIX-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(CN)O)Br.Cl
Canonical SMILES C1=CC=C(C(=C1)C(CN)O)Br.Cl

Introduction

ParameterValue
CAS Number849928-37-6
Molecular FormulaC₈H₁₁BrClNO
Molecular Weight252.53 g/mol
IUPAC Name2-amino-1-(2-bromophenyl)ethanol;hydrochloride
SMILES NotationC1=CC=C(C(=C1)C(CN)O)Br.Cl
Standard InChIKeyISHCGEXTDYAMIX-UHFFFAOYSA-N

Table 1: Chemical Identifiers of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride

PropertyValue (Free Base)
Molecular Weight216.075 g/mol
Density1.5±0.1 g/cm³
Boiling Point341.6±27.0 °C at 760 mmHg
Flash Point160.4±23.7 °C
LogP1.23
Exact Mass214.994568
PSA46.25000

Table 2: Physical Properties of 2-Amino-1-(2-bromophenyl)ethanol (Free Base)

The hydrochloride salt form typically exhibits different physical properties compared to the free base, generally demonstrating greater stability and enhanced water solubility, which makes it more suitable for pharmaceutical applications and easier to handle in laboratory settings.

Applications in Organic Synthesis

2-Amino-1-(2-bromophenyl)ethanol hydrochloride has several significant applications in the field of organic synthesis:

Asymmetric Synthesis

One of the primary applications of this compound is in asymmetric synthesis. The compound can be used to introduce chiral centers into molecules, which is crucial for the development of pharmaceuticals with specific biological activities. The stereochemical control provided by this compound makes it an invaluable tool in creating complex molecules with defined three-dimensional structures.

Building Block for Pharmaceutical Development

As a versatile intermediate, 2-Amino-1-(2-bromophenyl)ethanol hydrochloride serves as a building block in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, containing both amino and alcohol functional groups along with a bromine substituent at a specific position, provides multiple sites for further chemical modifications through various reactions such as:

  • Nucleophilic substitution reactions at the amine group

  • Esterification or etherification of the alcohol group

  • Metal-catalyzed coupling reactions involving the bromine substituent

  • Reduction or oxidation reactions to modify functional groups

Research Findings and Scientific Literature

Research on compounds like 2-Amino-1-(2-bromophenyl)ethanol hydrochloride has been documented in scientific literature, with significant contributions to understanding their synthesis and applications:

Documented Studies

The compound and its derivatives have been featured in notable scientific publications, including:

  • Research published in the Journal of the American Chemical Society (2003), where Viswanathan, Rajesh et al. explored related compounds

  • Studies in the Journal of the Chemical Society, Perkin Transactions (1979) by Fleming and Woolias, which investigated similar structural motifs

These publications likely detail specific synthetic methodologies, applications, and structure-activity relationships involving this compound or structurally related molecules.

Role in Chiral Resolution

The compound's ability to participate in chiral resolution processes makes it particularly valuable in research settings where stereochemical purity is essential. The use of chiral borohydrides and other catalysts in conjunction with this compound can enhance the enantiomeric excess (ee) of reaction products, creating compounds with high optical purity.

Structural Characteristics and Reactivity

The structure of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride features several key elements that contribute to its chemical reactivity and applications:

Key Functional Groups

  • A 2-bromophenyl group, which provides specific electronic and steric properties

  • A primary amino group (-NH₂), which offers a site for nucleophilic reactions

  • A secondary alcohol (-OH) group, which enables hydrogen bonding and can participate in various chemical transformations

  • The hydrochloride salt form, which enhances stability and solubility in polar solvents

These structural features make the compound particularly useful in organic synthesis, as each functional group provides opportunities for selective chemical reactions.

Reactivity Profile

The presence of multiple functional groups creates a reactivity profile that allows for:

  • Selective protection and deprotection strategies during multi-step syntheses

  • Controlled modification of specific sites within the molecule

  • Participation in various transition metal-catalyzed coupling reactions through the aryl bromide moiety

  • Formation of hydrogen bonds and ionic interactions through the amino and hydroxyl groups

Comparison with Similar Compounds

2-Amino-1-(2-bromophenyl)ethanol hydrochloride belongs to a family of related compounds with variations in the halogen substituent or its position on the phenyl ring. Some notable related compounds include:

CompoundMolecular FormulaDistinctive FeaturesApplications
2-Amino-1-(2-bromophenyl)ethanol hydrochlorideC₈H₁₁BrClNOBromine at ortho positionAsymmetric synthesis, pharmaceutical intermediate
2-Amino-1-(2-chlorophenyl)ethanol hydrochlorideC₈H₁₁Cl₂NOChlorine at ortho positionSimilar applications with different electronic properties
2-Amino-1-(2-fluorophenyl)ethanol hydrochlorideC₈H₁₁ClFNOFluorine at ortho positionEnhanced metabolic stability in drug candidates

Table 3: Comparison of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride with Related Compounds

These structural variations can significantly affect the physical properties, reactivity, and biological activities of these compounds. The specific placement of the bromine at the ortho position in 2-Amino-1-(2-bromophenyl)ethanol hydrochloride imparts unique electronic and steric effects that distinguish it from its isomers and analogs, potentially resulting in different biological activities when incorporated into pharmaceutical compounds.

Analytical Methods for Characterization

The proper characterization of 2-Amino-1-(2-bromophenyl)ethanol hydrochloride is essential for confirming its identity, purity, and structural features. Several analytical methods can be employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and determine proton environments

  • Mass Spectrometry (MS) to verify molecular weight and examine fragmentation patterns

  • Infrared (IR) spectroscopy to identify functional groups, particularly the hydroxyl, amine, and C-Br bonds

  • X-ray crystallography for definitive three-dimensional structural determination

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and potential separation of stereoisomers

These analytical techniques collectively provide comprehensive characterization of the compound's identity, purity, and stereochemical properties, which is crucial for both research applications and quality control in production settings.

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